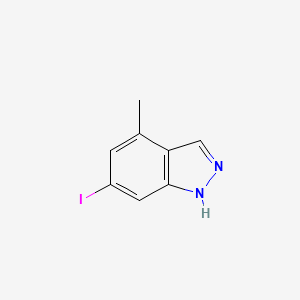

6-Iodo-4-methyl-1h-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODWOXFUIAWITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646474 | |

| Record name | 6-Iodo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-18-6 | |

| Record name | 6-Iodo-4-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Iodo-4-methyl-1H-indazole

Abstract

This guide provides a comprehensive technical overview of robust and logical synthetic strategies for obtaining 6-Iodo-4-methyl-1H-indazole, a key building block in the synthesis of advanced pharmaceutical agents, most notably the tyrosine kinase inhibitor Axitinib. While a single, dedicated synthetic process for this specific molecule is not extensively documented in peer-reviewed literature, this paper constructs viable, multi-step pathways based on well-established and validated chemical transformations of the indazole core. We will dissect two primary retrosynthetic approaches: the first proceeding through a 6-aminoindazole intermediate via a Sandmeyer reaction, and the second utilizing a copper-catalyzed halogen exchange from a 6-bromoindazole precursor. This document is intended for researchers, medicinal chemists, and process development professionals, offering not just protocols but the underlying chemical principles, comparative analysis of the routes, and practical, field-proven insights to guide laboratory execution.

Introduction: The Strategic Importance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic indole and phenol bioisosteres while offering unique hydrogen bonding capabilities. The specific derivative, this compound, has emerged as a critical intermediate of significant industrial importance. Its primary value lies in its role as a precursor for the synthesis of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor (VEGF) receptors, approved for the treatment of advanced renal cell carcinoma.[1]

The iodo-substituent at the 6-position serves as a versatile synthetic handle for introducing complex side chains via cross-coupling reactions, while the methyl group at the 4-position is integral to the final drug's binding affinity and pharmacokinetic profile. A reliable and scalable synthesis of this intermediate is therefore a crucial prerequisite for the manufacturing of this life-saving therapeutic. This guide will elucidate logical and efficient pathways to achieve this synthetic goal.

Retrosynthetic Analysis and Proposed Pathways

A direct, single-step synthesis of this compound from simple starting materials is not practical. A more strategic approach involves the initial construction of the core 4-methyl-1H-indazole scaffold, followed by regioselective functionalization at the C-6 position. Two primary strategies for the introduction of the iodine atom are proposed, based on classical and modern organometallic transformations.

Figure 1: Retrosynthetic analysis for this compound.

This analysis reveals two convergent pathways (Route A and Route B) originating from a common intermediate, 4-methyl-1H-indazole . The choice between these routes will depend on factors such as reagent availability, scalability, and safety considerations, which will be discussed in detail.

Synthesis of the Core Intermediate: 4-Methyl-1H-indazole

The synthesis of the indazole ring system is a well-trodden path in organic chemistry.[2][3] A robust method for preparing substituted indazoles involves the cyclization of ortho-substituted aryl aldehydes or ketones with hydrazine. A plausible route to 4-methyl-1H-indazole begins with a suitable 2,3-disubstituted toluene derivative, such as 2-bromo-3-methylaniline, which can be converted to the indazole through formylation and cyclization.[4]

Protocol 1: Synthesis of 4-Methyl-1H-indazole

This protocol is adapted from a patented procedure for a structurally similar compound, 4-bromo-5-methyl-1H-indazole, and logically modified for the target scaffold.[4]

-

Step 3.1: Formylation of a Precursor (Conceptual) : A suitable starting material like 2-amino-3-methylbenzaldehyde would be ideal. If unavailable, a multi-step synthesis from a simpler toluene derivative (e.g., via ortho-lithiation/formylation) is required.

-

Step 3.2: Cyclization with Hydrazine :

-

To a solution of the ortho-amino-aldehyde precursor in a suitable solvent (e.g., ethanol, tetrahydrofuran), add hydrazine hydrate (1.0-1.5 equivalents).[4]

-

Heat the reaction mixture to reflux for 2-16 hours, monitoring the consumption of the starting material by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 4-methyl-1H-indazole.

-

Route A: Iodination via the Sandmeyer Reaction

This classical route is highly reliable and proceeds through a stable, isolable amino intermediate. It involves three key transformations from the 4-methyl-1H-indazole core: nitration, reduction, and diazotization/iodination.

Step A1: Regioselective Nitration

Causality: The nitration of 4-methyl-1H-indazole is expected to be regioselective. The pyrazole portion of the indazole ring is electron-withdrawing, deactivating the 7-position. The methyl group at C-4 is an ortho-, para-director. The most electronically favorable and sterically accessible position for electrophilic aromatic substitution is the C-6 position.

Protocol 2: Synthesis of 4-Methyl-6-nitro-1H-indazole

-

Cool concentrated sulfuric acid in a flask to 0-5 °C using an ice bath.

-

Slowly add 4-methyl-1H-indazole (1.0 equiv.) in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the indazole solution, maintaining the internal temperature below 5 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours, monitoring progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-methyl-6-nitro-1H-indazole. Further purification can be achieved by recrystallization.

Step A2: Reduction of the Nitro Group

Causality: The reduction of an aromatic nitro group to an amine is a standard transformation. Common methods include catalytic hydrogenation (H₂/Pd-C) or metal/acid reductions (e.g., SnCl₂, Fe/HCl). The choice of Fe in ammonium chloride is often preferred for its milder conditions and easier workup compared to stronger acids.

Protocol 3: Synthesis of 6-Amino-4-methyl-1H-indazole

-

Create a suspension of 4-methyl-6-nitro-1H-indazole (1.0 equiv.) and iron powder (3.0-5.0 equiv.) in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting residue can be partitioned between ethyl acetate and water, and the aqueous layer extracted. The combined organic layers are dried and concentrated to give 6-amino-4-methyl-1H-indazole.

Step A3: The Sandmeyer Iodination

Causality: The Sandmeyer reaction is a powerful method for converting an aromatic amine into a halide.[5][6] The process involves the in-situ formation of a diazonium salt (Ar-N₂⁺) from the amine using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium group is an excellent leaving group (N₂) and is readily displaced by a nucleophile, in this case, iodide (I⁻) from potassium iodide.[1][7]

Figure 2: Simplified mechanism of the Sandmeyer iodination reaction.

Protocol 4: Synthesis of this compound

-

Prepare a suspension of 6-amino-4-methyl-1H-indazole (1.0 equiv.) in water and concentrated hydrochloric acid (approx. 4-5 equiv.) in a flask and cool to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.2 equiv.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the indazole suspension, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

-

In a separate flask, dissolve potassium iodide (1.2 equiv.) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution at room temperature. Vigorous nitrogen evolution will be observed.

-

Stir the mixture at room temperature for 30 minutes, then heat to 40-50 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.[1]

-

Cool the mixture to 0 °C and adjust the pH to >10 with a 3N sodium hydroxide solution to precipitate the product.

-

Filter the crude product, wash with a 10% sodium thiosulfate solution to remove excess iodine, then with water.

-

The crude solid can be purified by recrystallization from a suitable solvent like acetonitrile or by column chromatography to yield pure this compound.[1]

Route B: Iodination via Halogen Exchange

This alternative route avoids the potentially hazardous diazonium salt intermediate and may involve fewer steps if a regioselective bromination is efficient.

Step B1: Regioselective Bromination

Causality: Similar to nitration, electrophilic bromination of 4-methyl-1H-indazole is expected to occur preferentially at the C-6 position. Common brominating agents like N-Bromosuccinimide (NBS) in a polar solvent are effective for this transformation. A commercially available starting material, 6-Bromo-4-methyl-1H-indazole, validates the feasibility of this intermediate.

Step B2: Copper-Catalyzed Halogen Exchange

Causality: The conversion of an aryl bromide to an aryl iodide (a Finkelstein-type reaction) is often challenging. However, the reaction is greatly facilitated by a copper(I) catalyst. The mechanism likely involves oxidative addition of the aryl bromide to a Cu(I) species, followed by reductive elimination of the aryl iodide. The use of a ligand, such as N,N'-dimethylethylenediamine, stabilizes the copper intermediates and accelerates the catalytic cycle.[1]

Protocol 5: Synthesis of this compound

-

To a reaction vessel, add 6-bromo-4-methyl-1H-indazole (1.0 equiv.), potassium iodide (2.5 equiv.), cuprous iodide (CuI, 0.1 equiv.), and tetrabutylammonium iodide (catalytic).[1]

-

Add N,N'-dimethylethylenediamine (0.2 equiv.) as the ligand.

-

Add 1,4-dioxane as the solvent.

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 13% aqueous ammonia to remove copper salts, followed by a water wash.

-

Dry the organic phase over sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from acetonitrile to afford this compound.[1]

Comparative Analysis of Synthetic Routes

Both routes present viable pathways to the target molecule. The optimal choice depends on specific laboratory or plant capabilities.

| Feature | Route A (Sandmeyer) | Route B (Halogen Exchange) |

| Number of Steps | 3 (from 4-methyl-1H-indazole) | 2 (assuming bromination is one step) |

| Key Intermediates | Nitro and Amino compounds | Bromo compound |

| Reagent Cost/Avail. | Common, inexpensive reagents | Requires CuI catalyst and ligand |

| Reported Yields | Generally good to high yields for each step[1] | Can be high (e.g., 85% for the iodo exchange step on a similar substrate)[1] |

| Scalability | Scalable, but diazotization requires strict temperature control and handling of potentially unstable intermediates. | Generally good scalability; long reaction times may be a drawback. |

| Safety Profile | High Hazard : Diazonium salts can be explosive if isolated or allowed to dry. Requires rigorous temperature control. | Moderate Hazard : Uses a copper catalyst and requires high temperatures (refluxing dioxane). |

| Overall Assessment | A classic, well-understood route. Best for labs comfortable with diazonium chemistry. | A more modern approach. Potentially fewer steps and avoids diazonium salts, but requires longer reaction times and catalyst systems. |

Purification and Characterization

Purification: The final product, this compound, is a solid. The primary methods for purification are:

-

Recrystallization: Acetonitrile has been reported as an effective solvent for recrystallizing the analogous 6-iodo-1H-indazole.[1]

-

Column Chromatography: For high purity, silica gel chromatography using a gradient of ethyl acetate in hexanes is a standard procedure.

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: Will show the expected number of aromatic carbon signals, plus a signal for the methyl carbon. The carbon bearing the iodine will be shifted upfield.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₇IN₂ should be observed.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is a critical process for the production of important pharmaceuticals. This guide has detailed two robust, scientifically-grounded synthetic strategies, starting from the common intermediate 4-methyl-1H-indazole. Route A, via the Sandmeyer reaction, leverages classic organic transformations that are high-yielding but require careful handling of hazardous intermediates. Route B, employing a copper-catalyzed halogen exchange, offers a modern alternative that may be safer but requires longer reaction times and specialized reagents. The selection of the optimal route will be dictated by the specific constraints and expertise of the research or production team. Both pathways, when executed with precision, provide reliable access to this invaluable synthetic building block.

References

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

- Google Patents. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.

-

PubMed Central. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

- Google Patents. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

- Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of...

-

Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available at: [Link]

- Google Patents. WO2017186693A1 - Synthesis of indazoles.

-

ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]

-

PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... Available at: [Link]

-

Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available at: [Link]

-

ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Available at: [Link]

-

SpringerLink. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Iodo-4-methyl-1H-indazole: Properties, Synthesis, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

6-Iodo-4-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry. Its strategic combination of a bicyclic indazole core, a reactive iodo group, and a modulating methyl group makes it a versatile building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic characterization, robust synthetic protocols, and its critical role as a key intermediate in the development of targeted therapies, most notably in the synthesis of kinase inhibitors. The causality behind experimental choices and the strategic importance of its structural features are emphasized to provide actionable insights for laboratory and process chemistry applications.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The therapeutic relevance of this scaffold is highlighted by its presence in several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron.[2]

The specific functionalization of the indazole core is a key strategy for modulating biological activity, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate. The iodine atom at the C6 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] The methyl group at the C4 position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to biological targets or improving metabolic stability.

This document serves as a technical resource, consolidating the core chemical properties and practical methodologies associated with this compound for professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with the well-characterized parent compound, 6-Iodo-1H-indazole.[4][5] The introduction of a methyl group is expected to slightly increase the molecular weight and may subtly influence properties like melting point and solubility.

Physicochemical Data

The core properties are summarized in the table below. Data for the parent compound, 6-Iodo-1H-indazole, is provided for reference and context.

| Property | This compound (Predicted/Inferred) | 6-Iodo-1H-indazole (Experimental) |

| Chemical Structure | See Figure 1 | - |

| Molecular Formula | C₈H₇IN₂ | C₇H₅IN₂[4] |

| Molecular Weight | 258.06 g/mol | 244.03 g/mol [4] |

| Appearance | Expected to be a light yellow to brown crystalline solid | Light yellow to Brown powder to crystal[6] |

| Melting Point | Not available; likely similar to or slightly different from the parent | 207-211 °C[7] |

| Boiling Point | > 350 °C (Predicted) | 358.2±15.0 °C (Predicted)[5] |

| Solubility | Expected to be slightly soluble in DMSO and Methanol | DMSO (Slightly), Methanol (Slightly)[5] |

| pKa | ~13.0 (Predicted) | 12.96±0.40 (Predicted)[5] |

Figure 1: Chemical Structure of this compound

A diagram illustrating the chemical structure of this compound, highlighting the numbering of the bicyclic ring system.

Caption: General workflow for the synthesis of 6-iodo-indazoles.

Detailed Experimental Protocol: Synthesis from 6-Bromo-4-methyl-1H-indazole

This protocol is adapted from established procedures for the synthesis of 6-iodo-1H-indazole and is applicable to the 4-methyl derivative. [8][9] Causality: The use of a copper(I) catalyst is essential for activating the aryl bromide towards nucleophilic substitution by iodide. [8]The N,N'-dimethylethylenediamine ligand coordinates to the copper center, enhancing its catalytic activity and preventing catalyst deactivation. Tetrabutylammonium iodide (TBAI) can act as a phase-transfer catalyst and an additional source of iodide ions.

-

Reactor Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromo-4-methyl-1H-indazole (1.0 equiv.), potassium iodide (KI, ~2.5-3.0 equiv.), and copper(I) iodide (CuI, ~0.1-0.2 equiv.).

-

Addition of Reagents: Add 1,4-dioxane (~10 mL per gram of starting material). To this suspension, add N,N'-dimethylethylenediamine (~0.2 equiv.) and tetrabutylammonium iodide (TBAI, ~0.05 equiv.).

-

Reaction: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (usually 24-48 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the solid salts and wash the filter cake with additional 1,4-dioxane.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous ammonia solution (e.g., 10-15%) to remove any residual copper salts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by recrystallization, typically from acetonitrile, to yield this compound as a solid. [8]

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the N-H of the pyrazole ring and the C-I bond of the benzene ring.

-

N-Alkylation/Arylation: The indazole N-H is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the N1 or N2 position. Regioselectivity can be a challenge but is often controllable through careful selection of reaction conditions. [1]* Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition to a Palladium(0) complex, making it an excellent substrate for a variety of cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. [3]This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.

Figure 3: Reactivity in Suzuki Cross-Coupling

A diagram showing the role of this compound in a representative Suzuki cross-coupling reaction.

Caption: Suzuki coupling using this compound.

Applications in Drug Discovery

6-Iodo-1H-indazole and its derivatives are pivotal intermediates in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs).

Key Intermediate for Axitinib

The most prominent application of the 6-iodo-indazole core is in the synthesis of Axitinib , a potent and selective TKI used for the treatment of advanced renal cell carcinoma. [8][10]In the synthesis of Axitinib, 6-iodo-1H-indazole serves as the foundational scaffold. [8]The synthetic route involves further functionalization at the C3 position (e.g., via iodination followed by a Heck or Suzuki reaction) and a subsequent coupling reaction at the C6 position, replacing the iodo group. [5][6]The 4-methyl derivative, this compound, can be envisioned as an analog precursor for creating novel TKI candidates where the methyl group probes specific interactions within the kinase binding site or modifies the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety and Handling

Substituted iodo-indazoles should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for the 4-methyl derivative is not widely available, the hazard profile can be inferred from related compounds like 6-iodo-1H-indazole.

-

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed. [4] * Skin Irritation (Category 2) - Causes skin irritation. [4] * Eye Irritation (Category 2A) - Causes serious eye irritation. [4] * Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation - May cause respiratory irritation. [4]* Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. * Avoid breathing dust. Prevent dust formation during handling.

-

-

Storage:

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. 1H-Indazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 6-iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Tradeindia. 6-iodo-1h-indazole 261953-36-0 Boiling Point: 207.0 To 211.0 A C. Available at: [Link]

-

ResearchGate. Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Available at: [Link]

- Google Patents. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.

-

Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

- Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of....

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 6. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]

- 7. 6-Iodo-1H-Indazole 261953-36-0 Boiling Point: 207.0 To 211.0 A C Boiling Point: 207.0 To 211.0 A C at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 8. Page loading... [guidechem.com]

- 9. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6- - Google Patents [patents.google.com]

- 10. Axitinib synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Iodo-4-methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. This structural motif is found in a variety of biologically active molecules and approved drugs[5]. The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse chemical space for drug design and optimization. The presence of nitrogen atoms in the pyrazole ring enables hydrogen bonding interactions with biological targets, a key feature for potent and selective inhibitors[5].

The introduction of a halogen, such as iodine, at the 6-position of the indazole ring serves as a crucial synthetic handle for further functionalization through various cross-coupling reactions. Furthermore, the iodine atom can act as a bioisostere for other groups and can enhance binding affinity to target proteins. The addition of a methyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby impacting its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

While experimental data for 6-iodo-4-methyl-1H-indazole is scarce, we can infer its properties based on the known data for 6-iodo-1H-indazole and the general effects of methylation.

| Property | 6-Iodo-1H-indazole (CAS: 261953-36-0) | This compound (Predicted) |

| Molecular Formula | C₇H₅IN₂[1] | C₈H₇IN₂ |

| Molecular Weight | 244.03 g/mol [1] | 258.06 g/mol |

| Appearance | Light yellow to brown powder/crystal[2] | Expected to be a solid at room temperature |

| Melting Point | 207.0 to 211.0 °C[2] | Likely to be in a similar or slightly higher range |

| Boiling Point | 358.2±15.0 °C (Predicted)[2] | Expected to be slightly higher due to increased mass |

| Solubility | Slightly soluble in DMSO and Methanol[2] | Similar solubility profile expected |

| pKa | 12.96±0.40 (Predicted)[2] | Expected to be in a similar range |

The introduction of the methyl group is expected to slightly increase the lipophilicity (logP) of the molecule compared to the parent 6-iodo-1H-indazole.

Synthesis of Substituted Indazoles

The synthesis of this compound can be conceptually designed based on established methods for the preparation of substituted indazoles. A plausible synthetic strategy would involve the formation of the indazole core followed by sequential or directed iodination and methylation.

General Synthetic Approach

A common route to substituted indazoles is the reaction of a substituted 2-aminobenzonitrile with a diazotizing agent. For the synthesis of this compound, a potential starting material would be 2-amino-5-iodo-3-methylbenzonitrile.

Figure 1: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Iodination of 2-Amino-3-methylbenzonitrile

-

Dissolve 2-amino-3-methylbenzonitrile in a suitable solvent such as acetic acid.

-

Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-5-iodo-3-methylbenzonitrile.

Step 2: Diazotization and Cyclization

-

Dissolve 2-amino-5-iodo-3-methylbenzonitrile in a mixture of acetic acid and propionic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While specific data is unavailable, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the iodo and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the iodine atom will exhibit a characteristic upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The mass spectrum would show a prominent molecular ion peak corresponding to the exact mass of C₈H₇IN₂.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching vibration (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).

Applications in Drug Discovery

The indazole core is a key component of several approved drugs and clinical candidates, particularly in oncology. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[5]. The structural features of this compound make it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents.

Figure 2: Therapeutic applications of indazole-based compounds.

The 6-iodo group provides a convenient point for diversification through reactions like Suzuki, Heck, and Sonogashira cross-coupling, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. The 4-methyl group can serve to probe specific hydrophobic pockets in a target protein's binding site, potentially enhancing potency and selectivity.

Conclusion

While this compound remains a molecule with limited publicly available data, its structural features suggest significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview based on the well-established chemistry of the parent compound, 6-iodo-1H-indazole, and related substituted indazoles. The outlined synthetic strategies and predicted analytical characteristics offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar indazole derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and applications.

References

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved from [Link].

- Google Patents. (n.d.). Methods for preparing indazole compounds.

- Google Patents. (n.d.). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link].

- Google Patents. (n.d.). A kind of synthetic method of the iodo- 1H- indazole of 6-.

-

Chemsrc. (2025). 4-Iodo-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link].

-

American Chemical Society. (2025). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Retrieved from [Link].

Sources

- 1. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]

- 3. 6- Iodo Indazole, 6- Iodo Indazole 261953-36-0, 6- Iodo Indazole suppliers in India. [sodiumiodide.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Substituted 1H-Indazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The 1H-indazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a significant number of biologically active compounds with a broad spectrum of therapeutic applications.[1] Its inherent structural features and the synthetic accessibility to introduce diverse substituents at various positions have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted 1H-indazoles, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the 1H-indazole core.

The 1H-Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in several FDA-approved drugs.[2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets makes it an attractive scaffold for the design of potent and selective inhibitors of enzymes and receptors. The thermodynamic stability of the 1H-tautomer over the 2H-isomer is a key feature of this heterocyclic system.[3] The amenability of the indazole ring to chemical modification at multiple positions allows for the fine-tuning of physicochemical properties and biological activity, a critical aspect in modern drug design.

Anticancer Activity of Substituted 1H-Indazoles

The quest for novel and effective anticancer agents has led to the extensive investigation of 1H-indazole derivatives. These compounds have demonstrated potent cytotoxic and cytostatic effects against a wide range of cancer cell lines, operating through diverse mechanisms of action.

Mechanism of Action: Targeting Key Oncogenic Pathways

Substituted 1H-indazoles exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A prominent mechanism of action for many anticancer 1H-indazoles is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[3] Overactivity of kinases is a common feature in many cancers, making them attractive therapeutic targets.

-

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated signaling cascade in human cancers, promoting cell growth, proliferation, and survival.[4] Several 3-amino-1H-indazole derivatives have been identified as potent inhibitors of this pathway. For instance, the derivative W24 has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines by inducing G2/M cell cycle arrest and apoptosis.[4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indazole [label="Substituted 1H-Indazole\n(e.g., W24)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2 to PIP3"]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Indazole -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted 1H-indazoles.

-

Other Kinases: 1H-indazole derivatives have also been developed as inhibitors of other important kinases in oncology, such as Pim kinases, which are involved in tumorigenesis.[5] The 3-(pyrazin-2-yl)-1H-indazole scaffold has served as a starting point for the development of potent pan-Pim inhibitors.[5]

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Substituted 1H-indazoles have been shown to trigger apoptosis through the modulation of key regulatory proteins.

-

Bcl-2 Family and p53/MDM2 Pathway: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis.[6][7] Some 1H-indazole-3-amine derivatives have been found to induce apoptosis by inhibiting anti-apoptotic Bcl-2 family members and potentially affecting the p53/MDM2 pathway.[6] For example, compound 6o was shown to decrease the expression of Bcl-2 and increase the expression of the pro-apoptotic protein Bax in K562 chronic myeloid leukemia cells.[6][8]

// Nodes DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#F1F3F4"]; p53 [label="p53", fillcolor="#FBBC05"]; MDM2 [label="MDM2", fillcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; Cytochrome_c [label="Cytochrome c", shape=ellipse, fillcolor="#FFFFFF"]; Caspases [label="Caspases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Indazole [label="Substituted 1H-Indazole\n(e.g., 6o)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> p53 [label="Activates"]; p53 -> MDM2 [label="Upregulates"]; MDM2 -> p53 [label="Inhibits", style=dashed, arrowhead=tee]; p53 -> Bax [label="Activates"]; Bcl2 -> Bax [label="Inhibits", style=dashed, arrowhead=tee]; Bax -> Mitochondrion [label="Promotes\nMOMP"]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Caspases [label="Activates"]; Caspases -> Apoptosis [label="Executes"]; Indazole -> Bcl2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 2: The intrinsic apoptosis pathway involving Bcl-2 family proteins and p53, and the modulatory role of substituted 1H-indazoles.

Structure-Activity Relationship (SAR)

The anticancer activity of substituted 1H-indazoles is highly dependent on the nature and position of substituents on the indazole ring.

| Compound Series | Key Substituent Modifications | Impact on Anticancer Activity | Reference |

| 1H-Indazole-3-amine derivatives | Substitution at the C-5 position of the indazole ring. | The presence of a para-fluorophenyl group at the C-5 position was found to be crucial for potent antitumor activity against various cancer cell lines.[8] | [8] |

| 3-Ethynyl-1H-indazoles | Isosteric replacement of the indazole with a pyrazolopyridine ring. | This modification was detrimental to PI3Kα inhibition, leading to a significant loss of activity.[9] | [9] |

| 3-(Pyrazin-2-yl)-1H-indazoles | Modifications on the piperidine and 2,6-difluorophenyl moieties. | Led to the identification of potent pan-Pim kinase inhibitors with nanomolar IC50 values. | [5] |

Experimental Protocols for Anticancer Activity Evaluation

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[10][11]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the substituted 1H-indazole derivatives (e.g., ranging from 0.625 to 10 µM) and incubate for 48-72 hours.[10][12]

-

MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[2] Incubate for 1.5 to 4 hours at 37°C.[2][12]

-

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2]

-

b) Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[14][15]

-

Principle: The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[14]

-

Washing: Wash the plates four to five times with slow-running tap water to remove TCA and unbound cells.[14]

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]

-

Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[14]

-

Absorbance Measurement: Read the absorbance at 510 nm or 540 nm on a microplate reader.[14]

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed Cancer Cells\nin 96-well Plate"]; Incubation1 [label="Incubate 24h"]; Compound_Treatment [label="Treat with Substituted\n1H-Indazoles"]; Incubation2 [label="Incubate 48-72h"]; Assay_Choice [label="Choose Assay", shape=diamond, fillcolor="#FBBC05"]; MTT_Assay [label="MTT Assay"]; SRB_Assay [label="SRB Assay"]; MTT_Addition [label="Add MTT Reagent"]; Incubation3 [label="Incubate 1.5-4h"]; Formazan_Solubilization [label="Solubilize Formazan"]; Fixation [label="Fix Cells with TCA"]; Incubation4 [label="Incubate 1h at 4°C"]; Washing1 [label="Wash with Water"]; Staining [label="Stain with SRB"]; Incubation5 [label="Incubate 30 min"]; Washing2 [label="Wash with Acetic Acid"]; Dye_Solubilization [label="Solubilize Dye"]; Absorbance_Measurement [label="Measure Absorbance"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Compound_Treatment; Compound_Treatment -> Incubation2; Incubation2 -> Assay_Choice; Assay_Choice -> MTT_Assay [label="Metabolic Activity"]; Assay_Choice -> SRB_Assay [label="Protein Content"]; MTT_Assay -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Formazan_Solubilization; Formazan_Solubilization -> Absorbance_Measurement; SRB_Assay -> Fixation; Fixation -> Incubation4; Incubation4 -> Washing1; Washing1 -> Staining; Staining -> Incubation5; Incubation5 -> Washing2; Washing2 -> Dye_Solubilization; Dye_Solubilization -> Absorbance_Measurement; Absorbance_Measurement -> End; }

Figure 3: General workflow for evaluating the anticancer activity of substituted 1H-indazoles using MTT and SRB assays.

Anti-inflammatory Activity of Substituted 1H-Indazoles

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Substituted 1H-indazoles have emerged as a promising class of compounds with potent anti-inflammatory properties.

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of 1H-indazoles are primarily attributed to their ability to modulate the production of pro-inflammatory mediators.

-

Inhibition of Prostaglandin Synthesis: The carrageenan-induced paw edema model is a classic in vivo assay for screening acute anti-inflammatory drugs.[16][17] The late phase of this inflammatory response is largely mediated by the overproduction of prostaglandins, facilitated by the upregulation of cyclooxygenase-2 (COX-2).[17] While some NSAIDs act by inhibiting COX enzymes, certain 1H-indazole derivatives may exert their anti-inflammatory effects through non-COX-dependent mechanisms.[17]

Experimental Protocol for Anti-inflammatory Activity Evaluation

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.[16][18][19]

-

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Protocol:

-

Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups: a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and experimental groups receiving different doses of the substituted 1H-indazole.[17] Administer the compounds orally or intraperitoneally.[17][20]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[17]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[17]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Antimicrobial Activity of Substituted 1H-Indazoles

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted 1H-indazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[21][22]

Structure-Activity Relationship (SAR)

The antimicrobial potency of 1H-indazole derivatives is influenced by the substituents on the heterocyclic core. For example, a series of N-methyl-3-aryl indazoles has shown activity against bacterial strains such as Escherichia coli and Bacillus cereus, and the fungal strain Candida albicans.[21]

Experimental Protocol for Antimicrobial Activity Evaluation

Kirby-Bauer Disk Diffusion Method

This is a standardized and widely used method for testing the susceptibility of bacteria to antimicrobials.

-

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

-

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.

-

Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the substituted 1H-indazole derivatives onto the surface of the inoculated agar plate.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters.

-

Neurological Activity of Substituted 1H-Indazoles

Substituted 1H-indazoles have also shown potential in the treatment of neurological disorders, primarily through their interaction with key enzymes in the central nervous system.

Mechanism of Action: Targeting Neuromodulatory Enzymes

-

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. A series of 5-substituted-1H-indazoles have been designed and evaluated as inhibitors of human monoamine oxidase, with some compounds showing potent and selective inhibition of MAO-B.[23] For instance, the introduction of a 1,2,4-oxadiazole ring led to a highly potent and selective human MAO-B inhibitor with an IC50 of 52 nM.[23]

Neuroprotective Effects

Beyond enzyme inhibition, some 1H-indazole derivatives have demonstrated neuroprotective properties in in vitro models. The most promising inhibitors from the MAO-B inhibitor series were shown to protect SH-SY5Y neuroblastoma cells and astrocytes against hydrogen peroxide-induced damage.[23]

Conclusion and Future Perspectives

The 1H-indazole scaffold continues to be a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. The diverse biological activities exhibited by substituted 1H-indazoles, including anticancer, anti-inflammatory, antimicrobial, and neurological effects, underscore the immense potential of this heterocyclic system in medicinal chemistry. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Multi-target Drug Design: The development of 1H-indazole derivatives that can simultaneously modulate multiple targets involved in a disease pathway could lead to more effective therapies.

-

Novel Scaffolds and Substitutions: The exploration of novel synthetic methodologies will enable the creation of more diverse and complex 1H-indazole libraries for biological screening.

-

Personalized Medicine: A deeper understanding of the molecular mechanisms of action of 1H-indazole-based drugs will facilitate their application in a personalized medicine context, targeting specific patient populations with particular genetic or molecular profiles.

The continued investigation of substituted 1H-indazoles holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

-

Wang C, Zhu M, Long X, Wang Q, Wang Z, Ouyang G. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Int J Mol Sci. 2023 May 12;24(10):8686. Available from: [Link]

-

Wang C, Zhu M, Long X, Wang Q, Wang Z, Ouyang G. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. 2023 May 8. Available from: [Link]

-

Cuniolo F, Cagnetta A, Manzini C, et al. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. Available from: [Link]

-

Li Y, Zhang Y, Wang Y, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. 2021 Apr 27. Available from: [Link]

-

Li Y, Zhang Y, Wang Y, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021. Available from: [Link]

-

Anonymous. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. 2021 Apr 20. Available from: [Link]

-

Rullo M, La Spada G, Miniero DV, et al. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR. Available from: [Link]

-

Wang H, Vankayalapati H, Cee VJ, et al. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. 2015 Feb 15;25(4):790-5. Available from: [Link]

-

Volynkin VA, Kysil OM, Savych O, et al. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. 2021 Oct 1. Available from: [Link]

-

Wang C, Wang J, Li Y, et al. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. 2023 Apr;133:106412. Available from: [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

-

Panda SS, Sahoo PK, Giri SR, et al. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. 2022;22(12):1423-1436. Available from: [Link]

-

Jafri MA, Al-Qahtani JH, Al-Said MS, et al. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. PMC. 2017 Jul-Sep; 8(3): 391–396. Available from: [Link]

-

Wang C, Zhu M, Long X, Wang Q, Wang Z, Ouyang G. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. 2023 May 12. Available from: [Link]

-

Wang C, Zhu M, Long X, Wang Q, Wang Z, Ouyang G. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. 2023 May 12;24(10):8686. Available from: [Link]

-

Anonymous. Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative.... ResearchGate. Available from: [Link]

-

El-Sayed MA, Al-Wabli RI, Al-Ghorbani M, et al. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC. 2023 Sep 26. Available from: [Link]

-

Anonymous. Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... ResearchGate. Available from: [Link]

-

Crunkhorn S, Meacock SC. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. 2008; 43(4): 315–321. Available from: [Link]

-

Anonymous. Western blotting analysis of the PI3K/AKT/mTOR pathway. (A) Protein.... ResearchGate. Available from: [Link]

-

Anonymous. Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing. MDPI. Available from: [Link]

-

Anonymous. MTT assay protocol. Protocols.io. 2023 Feb 27. Available from: [Link]

-

Zhang SG, Liang CG, Zhang WH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. 2018 Oct 26. Available from: [Link]

-

Anonymous. Representative examples of 1H‐indazole‐based bioactive molecules.. ResearchGate. Available from: [Link]

-

Al-Ostath, R., Abed, A., & El-Faham, A. (2020). Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology, 10(1), 1-4. Available from: [Link]

-

Zhang Y, Li Y, Wang Y, et al. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer. PMC. 2024 Apr 23. Available from: [Link]

-

Horton T. MTT Cell Assay Protocol. Available from: [Link]

-

Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

-

Anonymous. Synthesis of 1H‐indazole derivatives. ResearchGate. Available from: [Link]

-

Anonymous. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available from: [Link]

-

Orellana EA, Kasinski AL. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC. 2025 Jun 30. Available from: [Link]

-

Anonymous. Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase. ResearchGate. 2023 Dec 15. Available from: [Link]

-

Kumar S, Singh A, Sharma A, et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. 2022; 13(1): 69–81. Available from: [Link]

-

Zheng W, Feng Z, You J, et al. Bcl-2 and p53 Protein Expression, Apoptosis, and p53 Mutation in Human Epithelial Ovarian Cancers. PMC. 2000 Jun; 6(2): 114–122. Available from: [Link]

-

Pezzella F, Turley H, Kuzu I, et al. Apoptosis bcl-2 and p53 expression and their relation to tumour stage in non-small cell lung carcinomas (NSCLC). PubMed. 1993; 2(4): 353–358. Available from: [Link]

-

Oktay K, Karlikaya G, Akman O, et al. Analysis of apoptotic cell death, Bcl-2, and p53 protein expression in freshly fixed and cryopreserved ovarian tissue after exposure to warm ischemia. PubMed. 2000; 74(5): 1246–1251. Available from: [Link]

-

Soini Y, Pääkkö P, Vähäkangas K. Apoptosis occurs independently of bcl-2 and p53 over-expression in non-small cell lung carcinoma. PubMed. 1996; 178(3): 263–270. Available from: [Link]

-

P. S, S. P, S. S, et al. p53 apoptotic response to DNA damage dependent on bcl2 but not bax in head and neck squamous cell carcinoma lines. PubMed. 2005; 27(12): 1077–1085. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. broadpharm.com [broadpharm.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 19. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

6-Iodo-4-methyl-1H-indazole: A Versatile Scaffold for Kinase Inhibitor Discovery

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics.[1] This technical guide delves into the strategic importance and potential applications of a specific, highly functionalized derivative: 6-Iodo-4-methyl-1H-indazole . While direct literature on this exact molecule is sparse, this paper will extrapolate from the well-documented chemistry of its parent compounds to present a forward-looking analysis for researchers in drug discovery. We will explore its prospective synthesis, physicochemical properties, and its primary potential application as a versatile building block for the development of next-generation kinase inhibitors. By leveraging the dual functionalities of the reactive iodine atom and the strategically placed methyl group, this compound represents an untapped resource for generating novel chemical entities with finely tuned pharmacological profiles.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks for many bioactive molecules and commercial drugs.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole—has garnered significant attention for its remarkable therapeutic potential across various diseases, including cancer, inflammation, and cardiovascular conditions.[1][2][3]

The indazole core is particularly prominent in the field of oncology. Several U.S. FDA-approved drugs feature this scaffold, demonstrating its clinical significance. Notable examples include:

-

Axitinib: A potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4]

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma.

-

Entrectinib: An inhibitor of tropomyosin receptor kinases, ROS1, and ALK in various cancers.

The success of these drugs stems from the indazole ring's ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[5] The bicyclic structure provides a rigid framework that can be readily functionalized at multiple positions, allowing chemists to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a halogen, particularly iodine, at positions like C3 or C6, is a common and powerful strategy, creating a reactive handle for introducing molecular diversity through cross-coupling reactions.[6]

Physicochemical Properties and Proposed Synthesis

While experimental data for this compound is not publicly available, its properties can be predicted using computational models. These predictions are crucial for designing synthetic routes and anticipating the molecule's behavior in biological systems.

| Property | Predicted Value | Unit |

| Molecular Formula | C₈H₇IN₂ | |

| Molecular Weight | 258.06 | g/mol |

| XLogP3 | 2.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bond Count | 0 | |

| Topological Polar Surface Area | 28.7 | Ų |

| Data predicted using computational algorithms. |

2.1. Rationale for Synthesis

The synthesis of this compound can be logically approached by adapting established methods for analogous indazoles.[7] A plausible and efficient route would involve the cyclization of a suitably substituted aminobenzonitrile followed by direct iodination. The key challenge lies in the regioselective introduction of the iodine at the C6 position on the pre-formed 4-methyl-1H-indazole core.

2.2. Proposed Synthetic Protocol

This protocol is a proposed methodology based on analogous reactions and requires experimental optimization.

Step 1: Synthesis of 4-methyl-1H-indazole from 2-amino-3-methylbenzonitrile

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

-

Cyclization: The intermediate diazonium salt will cyclize in situ. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1H-indazole. Purify via column chromatography.

Step 2: Iodination of 4-methyl-1H-indazole

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution. The iodination of the electron-rich benzene portion of the indazole ring is anticipated to occur preferentially at the C6 position due to the directing effects of the heterocyclic system.

-

Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the starting material and the formation of the product.

-

Work-up and Purification: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by silica gel column chromatography to yield the final product.

Core Application: A Versatile Building Block for Kinase Inhibitors

The primary utility of this compound lies in its role as a key intermediate for creating libraries of potential kinase inhibitors. The molecule possesses two critical features for structure-activity relationship (SAR) studies:

-

The C6-Iodo Group: This serves as a highly efficient chemical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[8][9][10] This allows for the facile introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl groups at this position, enabling extensive exploration of the chemical space in the solvent-exposed region of the kinase ATP pocket.

-

The C4-Methyl Group: The methyl group, while seemingly simple, can play a profound role in modulating the pharmacological properties of the final compound.[11] It can:

-

Enhance Potency: By providing favorable van der Waals interactions with hydrophobic residues in the target protein.

-

Improve Selectivity: The steric bulk of the methyl group can create unfavorable clashes with off-target kinases, thereby improving the selectivity profile of the inhibitor.[1]

-

Block Metabolism: It can block a potential site of metabolic oxidation, improving the compound's metabolic stability and pharmacokinetic profile.

-

3.1. Case Study: Analogy to Axitinib Synthesis

The synthesis of Axitinib provides a validated blueprint for the potential utility of this compound. Axitinib is synthesized from 6-iodo-1H-indazole, which undergoes further functionalization at the C3 position before a crucial Heck or Suzuki-type reaction couples a pyridine-containing side chain.[4][6][12]

By analogy, this compound can be used in similar palladium-catalyzed coupling reactions to generate novel analogs.

3.2. Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling reaction.

-